2-Pyridinepropanoicacid,-alpha--amino-5-hydroxy-,(R)-(9CI) 2-Pyridinepropanoicacid,-alpha--amino-5-hydroxy-,(R)-(9CI)
Brand Name: Vulcanchem
CAS No.: 185389-91-7
VCID: VC0061882
InChI: InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)/t7-/m1/s1
SMILES: C1=CC(=NC=C1O)CC(C(=O)O)N
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

2-Pyridinepropanoicacid,-alpha--amino-5-hydroxy-,(R)-(9CI)

CAS No.: 185389-91-7

Main Products

VCID: VC0061882

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

2-Pyridinepropanoicacid,-alpha--amino-5-hydroxy-,(R)-(9CI) - 185389-91-7

CAS No. 185389-91-7
Product Name 2-Pyridinepropanoicacid,-alpha--amino-5-hydroxy-,(R)-(9CI)
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name (2R)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid
Standard InChI InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)/t7-/m1/s1
Standard InChIKey YOZSEGPJAXTSFZ-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=NC=C1O)C[C@H](C(=O)O)N
SMILES C1=CC(=NC=C1O)CC(C(=O)O)N
Canonical SMILES C1=CC(=NC=C1O)CC(C(=O)O)N
PubChem Compound 10559328
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator